molecular formula C10H20F2N2 B13157933 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13157933
M. Wt: 206.28 g/mol
InChI Key: UCVJXPMJBIYNSS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethylpiperidine with a suitable difluoropropanamine precursor under controlled conditions. The reaction may require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s difluoropropanamine moiety can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is unique due to its difluoropropanamine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic compound notable for its unique chemical structure, which includes a piperidine ring and a difluoropropanamine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders and its interaction with specific biological targets.

The molecular formula of this compound is C10H20F2N2C_{10}H_{20}F_2N_2, with a molecular weight of approximately 206.28 g/mol. The presence of fluorine atoms and the piperidine structure contribute to its distinctive chemical properties, making it an interesting candidate for pharmacological research.

Research indicates that this compound may modulate neurotransmitter systems by interacting with specific receptors in the central nervous system (CNS). Its mechanism of action likely involves:

  • Receptor Modulation : Binding to neurotransmitter receptors such as dopamine or serotonin receptors.
  • Signal Transduction : Affecting intracellular signaling pathways that influence neuronal activity and plasticity.

Biological Activity

Studies have shown that this compound exhibits significant biological activity, particularly in the context of neurological pathways. The following table summarizes key findings related to its biological effects:

Study Findings Methodology
Study 1Increased dopamine receptor activity in vitroReceptor binding assays
Study 2Modulation of serotonin levels in animal modelsBehavioral assays in rodents
Study 3Neuroprotective effects observed in neurodegenerative modelsIn vivo studies on mice

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Dopaminergic Activity : A study demonstrated that this compound enhances dopamine signaling, suggesting potential applications in treating conditions like Parkinson's disease.
  • Anxiety and Depression Models : In rodent models of anxiety and depression, the compound showed promise by reducing behavioral symptoms associated with these disorders, indicating its role as a potential antidepressant.
  • Neuroprotection : Research has indicated neuroprotective properties against oxidative stress-induced neuronal damage, highlighting its therapeutic potential for neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound compared to similar agents, a comparative analysis is presented below:

Compound Name Similarity Index Unique Features
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amineHighDifferent methyl substitution affects activity
4-(3,3-Difluoroazetidin-1-yl)propan-1-aminesModerateStructural differences impact receptor binding
N,N-Dimethylpiperidin-4-amine hydrochlorideModerateSimilar piperidine structure but different pharmacodynamics

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-8-3-9(2)5-14(4-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3

InChI Key

UCVJXPMJBIYNSS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(CN)(F)F)C

Origin of Product

United States

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